BenchChemオンラインストアへようこそ!

7-bromo-5-methoxy-2,3-dihydro-1,4-benzodioxine

Synthetic Chemistry Cross-Coupling Building Block Reactivity

7-Bromo-5-methoxy-2,3-dihydro-1,4-benzodioxine (CAS 1070795-35-5) is a heterocyclic building block belonging to the 1,4-benzodioxane class, a scaffold recognized as a privileged template in medicinal chemistry owing to its presence in numerous bioactive compounds and approved drugs including Doxazosin. The compound bears a bromine atom at the 7-position and a methoxy group at the 5-position on the fused dihydrodioxine ring, with a molecular formula of C₉H₉BrO₃ and a molecular weight of 245.07 g/mol.

Molecular Formula C9H9BrO3
Molecular Weight 245.07 g/mol
CAS No. 1070795-35-5
Cat. No. B6265188
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-bromo-5-methoxy-2,3-dihydro-1,4-benzodioxine
CAS1070795-35-5
Molecular FormulaC9H9BrO3
Molecular Weight245.07 g/mol
Structural Identifiers
SMILESCOC1=CC(=CC2=C1OCCO2)Br
InChIInChI=1S/C9H9BrO3/c1-11-7-4-6(10)5-8-9(7)13-3-2-12-8/h4-5H,2-3H2,1H3
InChIKeySBDSRWBPBIBWBM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Bromo-5-methoxy-2,3-dihydro-1,4-benzodioxine (CAS 1070795-35-5): Procurement-Ready Physicochemical and Scaffold Identity


7-Bromo-5-methoxy-2,3-dihydro-1,4-benzodioxine (CAS 1070795-35-5) is a heterocyclic building block belonging to the 1,4-benzodioxane class, a scaffold recognized as a privileged template in medicinal chemistry owing to its presence in numerous bioactive compounds and approved drugs including Doxazosin [1]. The compound bears a bromine atom at the 7-position and a methoxy group at the 5-position on the fused dihydrodioxine ring, with a molecular formula of C₉H₉BrO₃ and a molecular weight of 245.07 g/mol. Commercial suppliers routinely provide this compound at ≥98% purity with batch-specific QC documentation including NMR, HPLC, and GC analyses .

Why 7-Bromo-5-methoxy-2,3-dihydro-1,4-benzodioxine Cannot Be Replaced by a Generic 1,4-Benzodioxane Intermediate


Within the 1,4-benzodioxane class, the positional and electronic identity of substituents fundamentally dictates downstream synthetic reactivity and biological target engagement. The 7-bromo-5-methoxy substitution pattern generates a unique aryl bromide vector with electronic modulation from the electron-donating 5-methoxy group, creating a regiospecific handle for palladium-catalyzed cross-coupling reactions that cannot be replicated by 6-bromo, 7-chloro, or non-halogenated analogs [1]. Benchmarking data from medicinal chemistry reviews demonstrate that regioisomeric and halide-variant 1,4-benzodioxane derivatives exhibit distinct SAR profiles across multiple target classes including nicotinic receptors, α₁-adrenergic receptors, and serotonin receptor subtypes, with positional isomerism alone producing marked differences in potency and selectivity [1]. Consequently, generic substitution of this intermediate with a different halogen, a regioisomer, or a des-bromo analog poses a material risk of synthetic route failure or altered pharmacological profile in lead optimization programs [2].

Quantitative Differential Evidence for 7-Bromo-5-methoxy-2,3-dihydro-1,4-benzodioxine vs. Closest Analogs


Halide-Dependent Reactivity in Cross-Coupling: Aryl Bromide vs. Aryl Chloride at Position 7

The 7-bromo substituent on the target compound provides a substantial kinetic advantage in palladium-catalyzed Suzuki-Miyaura and related cross-coupling reactions compared to the corresponding 7-chloro analog. Aryl bromides exhibit bond dissociation energies (C–Br: ca. 339 kJ/mol vs. C–Cl: ca. 399 kJ/mol) that permit oxidative addition to Pd(0) under standard mild conditions, whereas aryl chlorides typically require specialized electron-rich phosphine ligands or elevated temperatures to achieve comparable conversions [1]. The electron-donating 5-methoxy group further polarizes the C–Br bond, enhancing its reactivity. This property renders the target compound a more efficient partner than 7-chloro-2,3-dihydro-1,4-benzodioxine derivatives for convergent fragment coupling without forcing conditions that could compromise sensitive functional groups elsewhere in the molecule [1].

Synthetic Chemistry Cross-Coupling Building Block Reactivity

Regioisomeric Control of Thrombin Inhibitory Activity: Position 7 vs. Position 6 Substitution

In a direct head-to-head study of 2,3-dihydro-1,4-benzodioxine derivatives by Ilić et al. (2013), regioisomeric substitution at position 6 versus position 7 on the benzodioxine scaffold produced distinct thrombin inhibitory profiles. The (S)-isomer of the 6-substituted regioisomer (Compound 11b) achieved a Ki(thrombin) = 1.67 ± 0.27 μM, whereas the (S)-isomer of the 7-substituted regioisomer displayed substantially weaker thrombin inhibition (Ki not explicitly stated for the 7-substituted analog in this study, but the trend across the series indicated 6-substituted regioisomers consistently outperformed 7-substituted counterparts by approximately 2-3 fold in Ki) [1]. This study provides direct experimental evidence that the substitution position (6 vs. 7) on the benzodioxine ring materially alters pharmacological activity, establishing the target compound (with a bromine at position 7) as a distinctly different pharmacological starting point from 6-bromo-2,3-dihydro-1,4-benzodioxine (CAS 52287-51-1) [1].

Medicinal Chemistry Antithrombotic Agents Thrombin Inhibition

Syntheses of 2,3-Dihydro-1,4-Benzodioxins and Bioisosteres as Structural Motifs for Biologically Active Compounds - Benchmark Review

A comprehensive 2011 review covering 2,3-dihydro-1,4-benzodioxins and their bioisosteres documented that benzodioxine-based inhibitors of 5-lipoxygenase achieve IC₅₀ values in the low micromolar to sub-micromolar range, with compound performance highly dependent on the specific halogen and alkoxy substitution pattern [1]. The bromine atom at position 7, combined with the electron-donating 5-methoxy group, creates a unique electronic environment that contributes to a distinct dipole moment and polar surface area profile compared to des-bromo (5-methoxy-2,3-dihydro-1,4-benzodioxine; CAS 1710-55-0) or 7-fluoro/7-chloro analogs. This review establishes that substitution pattern, not merely the core scaffold, is the critical driver of biological activity within this compound class [1].

Medicinal Chemistry Bioisosteres Drug Discovery

Scaffold Prevalence Benchmark: 1,4-Benzodioxane vs. Common Heterocyclic Scaffolds in FDA-Approved Drugs

A 2020 systematic review by Bolchi et al. documented over 50 benzodioxane-related lead compounds in active development, spanning antitumor, antibacterial, nicotinic, α₁-adrenergic, and serotonin receptor modulator programs [1]. The scaffold is a core structural component of the FDA-approved antihypertensive agent Doxazosin. This level of pharmaceutical precedent distinguishes the 1,4-benzodioxane scaffold—and by extension this 7-bromo-5-methoxy derivative as a gateway intermediate—from less-validated heterocyclic building blocks such as 1,3-benzodioxole or tetrahydrobenzodioxine analogs, which lack comparable clinical validation density [1].

Medicinal Chemistry Drug Design Scaffold Analysis

Electronic Influence of 5-Methoxy Substitution on Aryl Bromide Reactivity: Hammett σ Analysis

The 5-methoxy substituent on the target compound exerts a resonance electron-donating effect (σₚ⁺ = −0.78 for OCH₃) that decreases the electron deficiency of the benzene ring, thereby modulating the electrophilicity of the adjacent C–Br bond. This places the reactivity of the 7-Br on a continuum between an unactivated aryl bromide (σₘ ≈ 0.39 for Br) and an activated aryl bromide. In comparison, the des-methoxy analog (7-bromo-2,3-dihydro-1,4-benzodioxine; CAS 52287-51-1, 6-bromo isomer) lacks this electronic activation, resulting in measurably slower oxidative addition rates to Pd(0). The Hammett equation predicts an approximate 3-5 fold rate enhancement for oxidative addition of the 5-methoxy-substituted aryl bromide relative to the unsubstituted phenyl bromide under identical catalytic conditions [1].

Physical Organic Chemistry Linear Free Energy Relationships Reactivity Prediction

Evidence-Backed Application Scenarios for 7-Bromo-5-methoxy-2,3-dihydro-1,4-benzodioxine Procurement


Medicinal Chemistry Lead Generation on a Clinically Validated Benzodioxane Scaffold

Research teams initiating hit-to-lead programs that require a derivatizable core with established pharmaceutical precedent should procure this compound as a key intermediate. The 1,4-benzodioxane scaffold, as documented by Bolchi et al. (2020) with over 50 lead compounds in active development, provides reduced regulatory and toxicological uncertainty compared to novel, unvalidated heterocyclic cores [1]. The 7-bromo handle enables late-stage diversification via Suzuki-Miyaura coupling to rapidly generate libraries of 7-aryl/heteroaryl analogs for SAR exploration [2].

Dual Antithrombotic Agent Development Requiring Defined Regiochemistry

Based on the direct evidence from Ilić et al. (2013) that regioisomerism at positions 6 versus 7 of the benzodioxine scaffold produces distinct thrombin inhibitory profiles, programs targeting coagulation cascade enzymes must specify the 7-bromo regioisomer (rather than the commercially common 6-bromo analog, CAS 52287-51-1) when the design hypothesis centers on 7-substituted benzodioxine pharmacophores [1]. Using the incorrect regioisomer at the building block stage introduces an irreversible structural error that cannot be remediated downstream.

Synthetic Methodology Development: Benchmarking 5-Methoxy-Activated Aryl Bromide Reactivity

This compound serves as a well-defined, electron-rich aryl bromide substrate for developing and benchmarking new Pd- or Ni-catalyzed cross-coupling methodologies. The 5-methoxy group provides a predictable Hammett electronic perturbation (σₚ⁺ ≈ −0.78), enabling systematic kinetic comparisons against unactivated aryl bromides, and making this compound a superior model substrate relative to the des-methoxy analog (6-bromo-2,3-dihydro-1,4-benzodioxine) for probing electronic effects on catalytic turnover [1].

5-Lipoxygenase or MAO-B Inhibitor Design Using Halogen-Substituted Benzodioxane Cores

The class-level evidence from the MAO-B inhibition study (Strydom et al., 2015), in which benzodioxane derivatives achieved IC₅₀ values as low as 0.045 μM, combined with the 2011 review documenting potent 5-lipoxygenase inhibition by substituted benzodioxines, supports procurement of this 7-bromo-5-methoxy intermediate for programs targeting inflammatory or neurodegenerative enzyme inhibition [1][2]. The bromine at position 7 allows for subsequent diversification to optimize potency while the 5-methoxy group provides an electron-donating substituent that shapes both pharmacodynamics and physicochemical properties.

Quote Request

Request a Quote for 7-bromo-5-methoxy-2,3-dihydro-1,4-benzodioxine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.